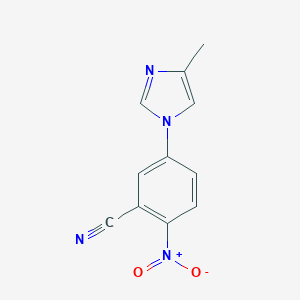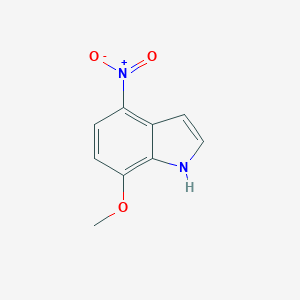
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene is still under investigation. However, it has been suggested that the compound may act as a DNA intercalator and inhibit the activity of enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene has potent cytotoxic effects on cancer cells and induces cell death through apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its high cost and limited availability may pose a challenge for some research groups.
Direcciones Futuras
There are several future directions for the research on 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene. These include:
1. Further investigation of the mechanism of action of the compound to better understand its potential applications in medicinal chemistry.
2. Development of novel materials using 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene as a building block.
3. Exploration of the compound's potential as a probe for the detection of various analytes in analytical chemistry.
4. Investigation of the compound's potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
5. Development of more cost-effective and scalable synthesis methods for the compound to increase its availability for research.
Conclusion:
In conclusion, 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve maximum yield and purity, and its mechanism of action is still under investigation. Further research is required to fully understand the biochemical and physiological effects of the compound and to explore its potential applications in medicinal chemistry, material science, and analytical chemistry.
Métodos De Síntesis
The synthesis of 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene involves the reaction between 4-nitrobenzaldehyde and 4-methylimidazole in the presence of a suitable base and solvent. This method has been optimized to achieve maximum yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, it has been used as a probe for the detection of various analytes.
Propiedades
Número CAS |
159686-96-1 |
|---|---|
Nombre del producto |
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene |
Fórmula molecular |
C11H8N4O2 |
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
5-(4-methylimidazol-1-yl)-2-nitrobenzonitrile |
InChI |
InChI=1S/C11H8N4O2/c1-8-6-14(7-13-8)10-2-3-11(15(16)17)9(4-10)5-12/h2-4,6-7H,1H3 |
Clave InChI |
IVJGYDSAKLVGDJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
SMILES canónico |
CC1=CN(C=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Sinónimos |
5-(4-Methyl-1H-iMidazol-1-yl)-2-nitrobenzonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
